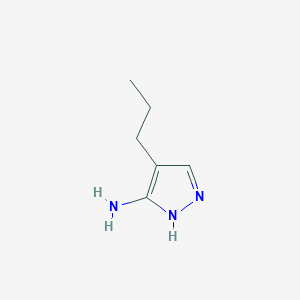

4-Propyl-1H-pyrazol-3-amine

Description

Contextual Significance of Pyrazole (B372694) Scaffolds in Medicinal Chemistry and Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This designation stems from its versatile chemical nature and its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net The structural features of pyrazole, including its aromaticity and the presence of hydrogen bond donors and acceptors, allow for diverse substitutions and modifications, enabling the fine-tuning of biological activity. mdpi.com

The significance of the pyrazole scaffold is underscored by its presence in numerous FDA-approved drugs. nih.govbenthamdirect.com These medications span a range of therapeutic areas, including anti-inflammatory, anticoagulant, anti-obesity, analgesic, and erectile dysfunction treatments, demonstrating the vast therapeutic potential of pyrazole-based compounds. nih.govbenthamdirect.com The success of these established drugs continues to fuel research into new pyrazole derivatives, with the aim of discovering novel agents with improved efficacy and selectivity. researchgate.nettandfonline.com

The Role of Aminopyrazoles as Privileged Structures in Therapeutic Development

Within the broader class of pyrazoles, aminopyrazoles—pyrazoles bearing a free amino group—have emerged as particularly valuable structures in therapeutic development. researchgate.net The amino group serves as a critical pharmacophore, providing a key interaction point with biological targets such as enzymes and receptors. researchgate.net This has led to the development of aminopyrazole derivatives with a wide range of biological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. researchgate.netmdpi.com

Recent research has highlighted the potential of aminopyrazoles in addressing complex diseases. For instance, sulfenylated 5-aminopyrazoles have been developed as potent inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. rsc.orgnih.gov Furthermore, bisindole-substituted aminopyrazoles have shown promise as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a target in the treatment of neuroinflammatory and neurodegenerative conditions. acs.org The versatility of the aminopyrazole scaffold is also evident in its application in developing treatments for neglected diseases, such as leishmaniasis. asm.org

Overview of Research Trajectories for 4-Propyl-1H-pyrazol-3-amine and its Structural Analogues

While direct research on this compound is not extensively documented in publicly available literature, its structural analogues have been the subject of various investigations, pointing towards potential research directions for the title compound. The core structure, a pyrazole ring with a propyl group at the 4-position and an amino group at the 3-position, suggests its utility as a building block in the synthesis of more complex molecules with potential biological activity.

Research into related compounds primarily focuses on their synthesis and evaluation as potential therapeutic agents. For example, derivatives of the isomeric 1-propyl-1H-pyrazol-3-amine have been explored for their potential antimicrobial and anticancer properties. The synthesis of various substituted pyrazoles often involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, a classic method known as the Knorr pyrazole synthesis. youtube.com

The table below summarizes research findings on structural analogues of this compound, highlighting the diverse applications of the substituted aminopyrazole scaffold.

| Compound/Analogue Class | Research Focus | Potential Application |

| Sulfenylated 5-aminopyrazoles | Inhibition of acetylcholinesterase and butyrylcholinesterase. rsc.orgnih.gov | Alzheimer's Disease. rsc.orgnih.gov |

| Bisindole-substituted aminopyrazoles | Inhibition of glycogen synthase kinase-3β (GSK-3β), reduction of microglial activation. acs.org | Neuroinflammatory and neurodegenerative diseases. acs.org |

| General Aminopyrazoles | Antileishmanial activity. asm.org | Leishmaniasis. asm.org |

| 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine | Investigated for potential anti-inflammatory and anticancer activities. smolecule.com | Inflammatory diseases, cancer. smolecule.com |

| 1-Methyl-4-propyl-1H-pyrazol-3-amine | Utilized as a chemical intermediate. cymitquimica.com | Chemical synthesis. |

| Pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs | Synthesized from 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, evaluated as mTOR inhibitors. nih.gov | Anticancer agents. nih.gov |

The existing research on these analogues provides a strong rationale for the further investigation of this compound. Its structure presents opportunities for derivatization at the amino group and the pyrazole nitrogens, allowing for the creation of a library of novel compounds for biological screening. Future research will likely focus on the synthesis of such derivatives and their evaluation against a variety of biological targets, leveraging the established importance of the aminopyrazole scaffold in drug discovery.

Structure

3D Structure

Propriétés

IUPAC Name |

4-propyl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-3-5-4-8-9-6(5)7/h4H,2-3H2,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIAITMRGNSLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Propyl 1h Pyrazol 3 Amine and Its Derivatives

Foundational Synthetic Strategies for Pyrazole (B372694) Ring Construction

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several classical methods forming the bedrock of modern synthetic approaches.

Cyclocondensation Reactions of 1,3-Dicarbonyl Compounds with Hydrazines

The most traditional and widely employed method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgnih.govnih.gov This method's simplicity and the ready availability of starting materials have made it a staple in organic synthesis. nih.gov The reaction proceeds by the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the pyrazole ring.

However, when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the reaction can lead to a mixture of regioisomers. mdpi.com To address this, various strategies have been developed, including the use of catalysts like copper(II) nitrate (B79036) to achieve high regioselectivity under mild, acid-free conditions. mdpi.com Another approach involves the use of 1,3-monothiodiketones as substrates, which provides excellent regioselectivity in the synthesis of unsymmetrically substituted pyrazoles. mdpi.com

For the synthesis of 3-aminopyrazoles, such as the target compound, β-ketonitriles are commonly used as the 1,3-dicarbonyl equivalent. chim.it The reaction with hydrazine (B178648) proceeds through the formation of a hydrazone at the keto group, followed by the addition of the second nitrogen atom of hydrazine to the nitrile group, leading to the formation of the 3-aminopyrazole (B16455). chim.it

A specific example leading to a propyl-substituted pyrazole involves the reaction of a β-ketonitrile with hydrazine. While not directly synthesizing 4-propyl-1H-pyrazol-3-amine, a related synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a key step in the preparation of Sildenafil. researchgate.net

| Reactants | Product | Key Features |

| 1,3-Dicarbonyl compounds and hydrazines | Substituted pyrazoles | Classic and common method (Knorr synthesis). beilstein-journals.orgnih.gov |

| Unsymmetrical 1,3-dicarbonyls and substituted hydrazines | Mixture of regioisomers | A common challenge in the Knorr synthesis. mdpi.com |

| β-Ketonitriles and hydrazines | 3-Aminopyrazoles | A key strategy for introducing the amino group at the 3-position. chim.it |

| 1-methyl-3-n-propyl-pyrazole-5-carboxylate | 4-amino-1-methyl-3-n-propyl-pyrazole-5-carboxamide | Involves bromination and subsequent amination. google.com |

[3+2] Cycloaddition Reactions of Diazo Compounds or Hydrazones with Unsaturated Systems

Another powerful and versatile method for constructing the pyrazole ring is the [3+2] cycloaddition reaction. researchgate.net This approach involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene. researchgate.netresearchgate.net

The use of diazo compounds in pyrazole synthesis is well-documented. researchgate.net For instance, α-diazoesters and amides can undergo oxidative [3+2] cycloaddition with electron-deficient terminal olefins to produce pyrazoles with good regioselectivity and yields. mdpi.com The in-situ generation of diazo compounds from N-tosylhydrazones is a safer alternative to handling potentially hazardous diazo compounds directly. semanticscholar.org Visible-light-mediated [3+2] cycloaddition reactions of in situ-generated donor/donor diazo species with alkenes provide a benign route to pyrazolines and pyrazoles. semanticscholar.orgrsc.org

Hydrazones can also serve as precursors for the 1,3-dipole in [3+2] cycloaddition reactions. For example, N-triftosylhydrazone derivatives can form the diazo compound in situ for subsequent cycloaddition. nih.gov

| 1,3-Dipole Source | Dipolarophile | Product | Key Features |

| Diazo compounds | Alkynes/Alkenes | Pyrazoles/Pyrazolines | A versatile method for pyrazole ring formation. researchgate.netresearchgate.net |

| α-Diazoesters and amides | Terminal olefins | 3,5-Substituted pyrazoles | Oxidative cycloaddition with good regioselectivity. mdpi.com |

| N-Tosylhydrazones (in situ diazo generation) | Alkenes | Pyrazolines and pyrazoles | A safer approach avoiding direct handling of diazo compounds. semanticscholar.org |

| N-Triftosylhydrazone derivatives | Unsaturated systems | Trifluoromethylpyrazoles | In situ formation of the diazo compound. nih.gov |

Modern and Sustainable Approaches in Pyrazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green" chemistry approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. rsc.orgrsc.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. rsc.orgnih.gov

In the context of pyrazole synthesis, microwave irradiation has been successfully employed in the condensation of β-ketonitriles with hydrazines to rapidly and efficiently produce 5-aminopyrazol-4-yl ketones. nih.gov This technique has also been utilized in four-component reactions to synthesize indol-3-yl substituted pyrano[2,3-c]pyrazoles. nih.gov Furthermore, microwave-assisted synthesis has been applied to the preparation of 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) bicarbonate and carboxylic acids, demonstrating its versatility in heterocyclic synthesis. mdpi.com The use of microwave assistance in multi-component reactions highlights its potential for creating complex molecules in a single, efficient step. nih.gov

| Reaction Type | Key Advantages of Microwave Assistance |

| Condensation of β-ketonitriles with hydrazines | Rapid and efficient synthesis of 5-aminopyrazol-4-yl ketones. nih.gov |

| Four-component synthesis of pyrano[2,3-c]pyrazoles | Reduced reaction times compared to conventional heating. nih.gov |

| Synthesis of 3-amino-1,2,4-triazoles | Efficient synthesis from volatile carboxylic acids. mdpi.com |

| Four-component coupling for 3-amino-imidazopyridines | Rapid synthesis and tolerance of functional groups. nih.gov |

Ultrasound and Mechanochemical Enhancements

Ultrasound irradiation and mechanochemistry represent other innovative approaches to sustainable synthesis. rsc.orgrsc.org Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity, leading to shorter reaction times and milder reaction conditions. rsc.orgnih.gov For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved with excellent yields through a catalyst-free, four-component reaction in water under ultrasonic irradiation. nih.gov

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. researchgate.net This technique is particularly advantageous for its efficiency and environmental friendliness. researchgate.net While less common than microwave or ultrasound-assisted methods for pyrazole synthesis, mechanochemical activation holds promise for sustainable production. rsc.orgrsc.org

| Green Chemistry Technique | Application in Pyrazole Synthesis | Key Advantages |

| Ultrasound Irradiation | Four-component synthesis of pyrano[2,3-c]pyrazoles in water. nih.gov | Catalyst-free, excellent yields, milder conditions. rsc.orgnih.gov |

| Mechanochemistry | Synthesis of pyrano[2,3-c]pyrazoles. researchgate.net | Solvent-free, efficient, environmentally friendly. researchgate.net |

Multi-Component Reactions for Pyrazole Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. beilstein-journals.orgmdpi.com This approach offers significant advantages in terms of atom economy, step economy, and reduced waste generation. mdpi.com

The synthesis of pyrazole derivatives via MCRs has gained considerable attention. mdpi.com For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl in water provides a straightforward and sustainable route to 1-H-pyrazole derivatives. longdom.org Four-component reactions have also been developed, such as the synthesis of pyrano[2,3-c]pyrazoles from aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. beilstein-journals.org These reactions can be performed in environmentally benign solvents like water, further enhancing their green credentials. nih.govlongdom.org The development of MCRs for pyrazole synthesis is a testament to the ongoing efforts to create complex molecular architectures in a more efficient and sustainable manner. acs.org

| Number of Components | Reactants | Product | Key Features |

| Three | Enaminones, benzaldehyde, hydrazine-HCl | 1-H-pyrazole derivatives | Sustainable synthesis in water. longdom.org |

| Four | Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Pyrano[2,3-c]pyrazoles | High atom and step economy. beilstein-journals.orgnih.gov |

| Four | Aryl glyoxal, aryl thioamide, pyrazolones | Pyrazole-linked thiazole (B1198619) derivatives | One-pot C-C, C-N, and C-S bond formation. acs.org |

Transition Metal-Catalyzed and Metal-Free Methodologies

The construction of the pyrazole core has been significantly advanced by both transition metal-catalyzed and metal-free synthetic strategies. These methods offer distinct advantages in terms of efficiency, regioselectivity, and functional group tolerance. researchgate.netorganic-chemistry.org

Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrazole derivatives. Various metals, including palladium, copper, nickel, and ruthenium, have been employed to facilitate C-C and C-N bond formations, often through cross-coupling reactions or direct C-H functionalization. researchgate.netacs.orguwa.edu.au For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are utilized for the arylation of pyrazole scaffolds. acs.org Copper-catalyzed reactions are also prevalent, particularly in N-arylation and in oxidative coupling processes to form the N-N bond. organic-chemistry.orgacs.org Nickel catalysis provides a cost-effective alternative for certain cross-coupling reactions. uwa.edu.au Ruthenium has been employed in oxidative C-N coupling methods for the intramolecular synthesis of substituted pyrazoles. organic-chemistry.org

A notable strategy involves the direct C-H functionalization of the pyrazole ring, which circumvents the need for pre-functionalized starting materials. researchgate.netnih.gov This approach allows for the direct attachment of various substituents to specific positions on the pyrazole nucleus. nih.gov For example, palladium-pivalate catalytic systems have proven effective for the C-H arylation of pyrazoles. nih.gov

In parallel, metal-free methodologies have gained traction due to their environmental and economic benefits. organic-chemistry.org These methods often rely on the inherent reactivity of the starting materials and the use of non-metallic reagents or catalysts. A common metal-free approach to synthesizing 3(5)-aminopyrazoles involves the condensation of β-ketonitriles with hydrazine. chim.it This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization. chim.it Another significant metal-free route is the [3+2] cycloaddition reaction between a 1,3-dipole and an alkyne or alkene. acs.org For example, the reaction of vinylsulfonium salts with in situ generated nitrile imines provides a regioselective route to pyrazole derivatives. organic-chemistry.org

The following table summarizes key aspects of both transition metal-catalyzed and metal-free methodologies for pyrazole synthesis.

Table 1: Comparison of Methodologies for Pyrazole Synthesis

| Feature | Transition Metal-Catalyzed Methodologies | Metal-Free Methodologies |

|---|---|---|

| Catalysts | Palladium, Copper, Nickel, Ruthenium researchgate.netorganic-chemistry.orgacs.orguwa.edu.au | Iodine, Acids, Bases organic-chemistry.orgacs.org |

| Key Reactions | Cross-coupling (e.g., Suzuki), C-H functionalization, Oxidative coupling researchgate.netacs.orgnih.gov | Condensation, Cycloaddition ([3+2]), Thorpe-Ziegler cyclization chim.itorganic-chemistry.orgacs.org |

| Advantages | High efficiency, High regioselectivity, Broad substrate scope researchgate.netnih.gov | Cost-effective, Environmentally benign, Avoids metal contamination organic-chemistry.org |

| Challenges | Catalyst cost and toxicity, Removal of metal residues uwa.edu.au | Harsher reaction conditions may be required, Limited scope for certain transformations chim.it |

Oxidative Coupling Reactions for N-N Bond Formation

A significant advancement in pyrazole synthesis is the formation of the N-N bond through oxidative coupling reactions. nih.govrsc.org This approach is particularly valuable as it often avoids the use of hydrazine and its derivatives, which can be hazardous. acs.org

One prominent example involves the use of titanium-mediated oxidative N-N coupling. nih.govrsc.org In this methodology, diazatitanacycles undergo oxidation, inducing an N-N reductive elimination to form the pyrazole ring. nih.govrsc.org Mechanistic studies have revealed that this process is a sequential two-electron ligand-centered oxidation occurring on a single metal complex. nih.gov The choice of oxidant is crucial; for instance, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) acts as an inner-sphere oxidant where its coordination to the titanium center is critical for the reaction to proceed. nih.govrsc.org

Copper-catalyzed systems have also been developed for oxidative N-N bond formation. nih.gov These reactions can proceed through a base-coupled single-electron redox process at the copper center. nih.gov For example, the oxidative dehydrogenative coupling of pyrazol-5-amines can lead to the formation of azopyrrole derivatives, a process that involves the formation of an N-N bond. nih.gov

Metal-free oxidative coupling reactions have also been reported. An I2-mediated oxidative C-N bond formation provides a practical and environmentally friendly one-pot protocol for the synthesis of various substituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org This method avoids the isolation of potentially unstable hydrazone intermediates. organic-chemistry.org

The table below details different oxidative coupling strategies for N-N bond formation in pyrazole synthesis.

Table 2: Oxidative Coupling Reactions for N-N Bond Formation

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Titanium-Mediated Coupling | Diaza-titanacycles, TEMPO | Involves oxidation-induced N-N reductive elimination. nih.govrsc.org Avoids the use of hydrazine. acs.org |

| Copper-Catalyzed Coupling | CuI, TBHP | Enables oxidative dehydrogenative coupling of pyrazol-5-amines. nih.gov |

Regioselective Synthesis of Substituted Aminopyrazoles

Achieving regioselectivity is a critical challenge in the synthesis of substituted aminopyrazoles, particularly when using unsymmetrical starting materials. beilstein-journals.orgmdpi.com The position of substituents on the pyrazole ring can significantly influence the molecule's biological activity and chemical properties. mdpi.comnih.gov

One of the most common methods for synthesizing 3(5)-aminopyrazoles is the condensation of β-ketonitriles with monosubstituted hydrazines. chim.it The regioselectivity of this reaction is primarily governed by the relative nucleophilicity of the two nitrogen atoms in the hydrazine. chim.it Generally, the more nucleophilic nitrogen atom attacks the carbonyl group first. chim.it Steric hindrance on the substituted hydrazine can also influence the regiochemical outcome, with bulkier substituents often favoring the formation of the 5-aminopyrazole regioisomer. chim.it

The reaction of α,β-unsaturated nitriles bearing a leaving group at the β-position with monosubstituted hydrazines is another important route. mdpi.com The regioselectivity in this case can be controlled by the nature of the leaving group and the reaction conditions. For instance, microwave-assisted condensation of 2-chloroacrylonitrile (B132963) with methylhydrazine has been shown to exclusively yield the 3-aminopyrazole regioisomer. chim.it

Multicomponent reactions (MCRs) also offer a powerful strategy for the regioselective synthesis of complex pyrazole derivatives. beilstein-journals.org For example, the reaction of 5-aminopyrazole derivatives with cyclic 1,3-dicarbonyl compounds and dimethylformamide dimethylacetal (DMFDMA) under microwave heating can afford pyrazolo[1,5-a]quinazolin-6(7H)-ones with high regioselectivity. beilstein-journals.org

The following table presents examples of regioselective synthesis of aminopyrazoles.

Table 3: Regioselective Synthesis of Aminopyrazoles

| Starting Materials | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| β-Ketonitrile, Monosubstituted Hydrazine | Varies | 3-Aminopyrazole or 5-Aminopyrazole | chim.it |

| 2-Chloroacrylonitrile, Methylhydrazine | Microwave irradiation | 3-Amino-1-methylpyrazole | chim.it |

| 5-Aminopyrazole, 1,3-Diketone, DMFDMA | Microwave, 150 °C | Pyrazolo[1,5-a]quinazolin-6(7H)-one | beilstein-journals.org |

Strategies for Amino Group Protection and Selective Functionalization

The presence of a reactive amino group in aminopyrazoles often necessitates the use of protecting groups to achieve selective functionalization at other positions of the molecule. acs.org The choice of protecting group is critical and depends on the desired transformation and the stability of the group under the reaction conditions.

A common protecting group for the amino functionality is the tert-butoxycarbonyl (Boc) group. acs.org The Boc group can be introduced by treating the aminopyrazole with di-tert-butyl dicarbonate (B1257347) (Boc2O). acs.org This protection allows for subsequent reactions, such as reductive amination of another amino group present on the scaffold, to be performed selectively. acs.org The Boc group can be removed under acidic conditions.

In some cases, a nitrosamine (B1359907) can serve as a useful protecting group. acs.org This strategy can be advantageous in multi-step synthetic sequences.

Selective functionalization can also be achieved by leveraging the inherent reactivity differences of the various positions on the pyrazole ring. For example, direct C-H arylation can be directed to specific positions by choosing the appropriate catalyst and reaction conditions. nih.gov Furthermore, a "SEM switch" strategy, involving the transposition of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group from one nitrogen to the other, has been developed to enable sequential arylation of the C-5 and C-3 positions. nih.gov

The table below outlines strategies for the protection and selective functionalization of aminopyrazoles.

Table 4: Amino Group Protection and Selective Functionalization Strategies

| Strategy | Reagent/Method | Application | Reference |

|---|---|---|---|

| Boc Protection | Boc2O | Protection of a primary or secondary amine to allow for selective functionalization of other groups. | acs.org |

| SEM Group Transposition | "SEM switch" | Enables sequential C-H arylation at the C-5 and C-3 positions of the pyrazole ring. | nih.gov |

| Nitrosamine Formation | Nitrosating agent | Can act as a protecting group for the amino functionality. | acs.org |

Reactivity Profiles and Chemical Transformations of 4 Propyl 1h Pyrazol 3 Amine

Oxidative and Reductive Modifications of the Pyrazole (B372694) Amine Scaffold

The 4-Propyl-1H-pyrazol-3-amine scaffold possesses sites susceptible to both oxidation and reduction, although the pyrazole ring is generally stable under many oxidative conditions due to its aromatic character.

Oxidative Modifications: The primary target for oxidation is the exocyclic amino group. Depending on the reagents and reaction conditions, it can be converted into various other nitrogen-containing functional groups. For instance, mild oxidation can lead to the formation of nitroso derivatives. researchgate.net More vigorous oxidation can be challenging without affecting the pyrazole ring, but specialized reagents can be employed. The use of pyrazole in conjunction with pyridinium (B92312) chlorochromate has been noted for the selective oxidation of certain functional groups, indicating the ring's compatibility with some oxidative systems. science.gov

Reductive Modifications: The pyrazole ring is generally resistant to reduction under standard catalytic hydrogenation conditions that would typically reduce a simple alkene. However, more forceful reduction methods, such as using sodium in liquid ammonia (B1221849) (Birch reduction), can potentially reduce the aromatic system. The primary application of reduction on derivatives of this scaffold often targets functional groups introduced onto the core structure. For example, a nitro group, if introduced onto the pyrazole ring via electrophilic substitution, could be readily reduced to an amino group using standard reagents like H₂/Pd-C, SnCl₂, or Fe/HCl. This reduction of a nitro-intermediate is a common strategy for synthesizing aminopyrazoles. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions on the Pyrazole Ring and Exocyclic Amine

The pyrazole ring exhibits distinct reactivity towards electrophilic and nucleophilic substitution, largely governed by the electronic effects of the ring nitrogen atoms and the substituents.

Electrophilic Substitution: The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. rrbdavc.org The preferred site for electrophilic attack on an unsubstituted pyrazole is the C4 position, as this proceeds through a more stable cationic intermediate compared to attack at C3 or C5. rrbdavc.orgscribd.com In this compound, the C4 position is already occupied by the propyl group. Therefore, electrophilic substitution would be directed to other positions, though it is generally less favorable than at C4. Common electrophilic substitution reactions for pyrazoles include nitration (HNO₃/H₂SO₄), halogenation (e.g., Br₂), sulfonation (fuming H₂SO₄), and Friedel-Crafts acylation, although the latter often requires activated substrates. scribd.com

Nucleophilic Substitution and Reactions: The primary sites for nucleophilic reactivity are the exocyclic amino group and the ring nitrogen atoms. The exocyclic amine at C3 readily reacts with a wide range of electrophiles.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

Alkylation: The amine can be alkylated with alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. acs.org

The N1 nitrogen of the pyrazole ring is also nucleophilic and can be readily alkylated or acylated, often leading to a mixture of N1 and N2 substituted isomers in asymmetrically substituted pyrazoles. researchgate.net The C3 and C5 positions of the pyrazole ring are electron-deficient due to the adjacent nitrogen atoms and can be susceptible to nucleophilic attack, particularly if a good leaving group is present at these positions. researchgate.net

| Reaction Type | Reagent Class | Reactive Site | Product Type |

|---|---|---|---|

| Electrophilic Substitution | HNO₃/H₂SO₄ | Pyrazole Ring (C5) | Nitro-pyrazole |

| Electrophilic Substitution | Br₂ | Pyrazole Ring (C5) | Bromo-pyrazole |

| Nucleophilic Reaction | Acyl Halides (R-COCl) | Exocyclic Amine (-NH₂) | Amide |

| Nucleophilic Reaction | Sulfonyl Halides (R-SO₂Cl) | Exocyclic Amine (-NH₂) | Sulfonamide |

| Nucleophilic Reaction | Alkyl Halides (R-X) | Exocyclic Amine, Ring Nitrogen (N1) | Alkylated Amine/Pyrazole |

Diversification Strategies via Functional Group Interconversions

Functional group interconversion (FGI) is a key strategy for diversifying the this compound scaffold, enabling the synthesis of a wide array of analogues. organic-chemistry.orgimperial.ac.uk The exocyclic amino group is the most versatile handle for such transformations.

One of the most powerful methods for FGI of a primary aromatic amine is through the formation of a diazonium salt. Treatment of this compound with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures would yield the corresponding pyrazolediazonium salt. This intermediate is highly reactive and can be converted into a variety of other functional groups:

Hydrolysis: Reaction with water to yield a hydroxyl group (a pyrazolol).

Sandmeyer Reactions: Displacement of the diazonium group with cuprous salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups, respectively.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt to install a fluorine atom.

Deamination: Reduction of the diazonium salt, for example with hypophosphorous acid (H₃PO₂), to replace the amino group with a hydrogen atom.

Furthermore, the amino group can be transformed into other nitrogen functionalities. For example, reaction with azides can lead to the formation of triazoles, and condensation with various carbonyl compounds can yield imines or enamines, which can serve as intermediates for further reactions. acs.org These transformations allow for the systematic modification of the scaffold to explore structure-activity relationships in medicinal chemistry. acs.org

Construction of Fused Heterocyclic Systems from this compound Precursors

The 3-amino-1H-pyrazole moiety is a classic building block for the synthesis of fused heterocyclic systems due to the presence of two nucleophilic centers (the exocyclic amine and the N1 ring nitrogen) in a 1,3-relationship. This arrangement is ideal for annulation reactions with bifunctional electrophiles to form a second ring.

Pyrazolo[1,5-a]pyrimidines are a prominent class of fused heterocycles synthesized from 3-aminopyrazoles. nih.gov The synthesis typically involves a condensation reaction between the 3-aminopyrazole (B16455) and a 1,3-dielectrophile, such as a β-dicarbonyl compound, α,β-unsaturated ketone, or their synthetic equivalents. ias.ac.inresearchgate.net The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group on one of the electrophilic centers, followed by an intramolecular cyclization involving the N1 ring nitrogen and the second electrophilic center, and subsequent dehydration to yield the aromatic fused system. nih.gov The regioselectivity of the cyclization is generally high, favoring the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) isomer due to the higher nucleophilicity of the exocyclic amino group compared to the endocyclic ring nitrogen. researchgate.net

| Reagent Class | Specific Example | Resulting Substituents on Pyrimidine (B1678525) Ring |

|---|---|---|

| β-Diketones | Acetylacetone | Dimethyl |

| β-Ketoesters | Ethyl acetoacetate | Methyl, Hydroxyl/Oxo |

| Malonates | Diethyl malonate | Dihydroxyl/Dioxo |

| α,β-Unsaturated Ketones | Chalcones | Aryl, Alkyl |

| Enaminones | Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Unsubstituted (after cyclization) |

Pyrazolo[3,4-d]pyrimidines represent another crucial class of fused heterocycles derived from aminopyrazoles. This scaffold is of particular interest in medicinal chemistry as it is a bioisostere of purine, the core structure of adenine (B156593) and guanine. researchgate.netnih.gov This structural similarity allows pyrazolo[3,4-d]pyrimidine derivatives to function as ATP-competitive inhibitors for various kinases. nih.govrsc.org

The synthesis of this system from a 3-aminopyrazole requires prior functionalization at the C4 position of the pyrazole ring. For example, starting from 4-cyano-1H-pyrazol-3-amine or a 4-carboxamido-1H-pyrazol-3-amine derivative, the pyrimidine ring can be constructed by reaction with reagents like formamide, orthoformates, or other one-carbon sources. researchgate.netresearchgate.net The reaction involves the cyclization of the 3-amino group and the C4 substituent onto the single carbon electrophile to form the six-membered pyrimidine ring. The resulting 4-amino-pyrazolo[3,4-d]pyrimidine core mimics the adenine structure and serves as a template for developing inhibitors of enzymes like tyrosine kinases. researchgate.net

The versatile reactivity of 3-aminopyrazoles extends to the synthesis of a variety of other fused heterocyclic systems beyond pyrimidines. nih.gov The specific system formed depends on the nature of the co-reactant.

Pyrazolo[5,1-c] nih.govias.ac.inmdpi.comtriazines: These can be synthesized by diazotizing the 3-amino group, followed by coupling with an active methylene (B1212753) compound introduced at the N1 position. The resulting azo intermediate then undergoes intramolecular cyclization to form the triazine ring. researchgate.net

Pyrazolo[3,4-b]pyridines: Condensation of 3-aminopyrazoles with α,β-unsaturated carbonyl compounds under specific conditions can lead to the formation of a fused pyridine (B92270) ring. chim.it

Pyrazolo-triazoles/tetrazoles: The amino group can be converted into an azide (B81097), which can then undergo cyclization reactions. For example, nucleophilic displacement of a chloro-substituted pyrazolopyrimidine with sodium azide can lead to the formation of pyrazolo-tetrazolo-pyrimidines. researchgate.net

The ability to construct these diverse annulated systems underscores the importance of this compound as a precursor in the synthesis of complex, polycyclic molecules with potential biological activities. nih.gov

| Fused System | Typical Co-Reagent/Method | Key Reaction Type |

|---|---|---|

| Pyrazolo[5,1-c] nih.govias.ac.inmdpi.comtriazine | Diazotization and coupling with active methylene compounds | Azo coupling and cyclization |

| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated carbonyls, 1,3-dicarbonyls | Condensation/Cyclization |

| Pyrazolo[4,3-e]tetrazolo[1,5-c]pyrimidine | Sodium azide on a chloropyrazolopyrimidine intermediate | Nucleophilic substitution and cyclization |

| Pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazine | Isothiocyanates or isocyanates | Addition and cyclization |

Medicinal Chemistry and Pharmacological Interrogation of 4 Propyl 1h Pyrazol 3 Amine and Analogues

Spectrum of Biological Activities and Therapeutic Potential

The versatility of the pyrazole (B372694) core allows for chemical modifications that yield compounds with a wide array of biological functions. These activities range from anti-inflammatory and antimicrobial to anticancer and neuroprotective effects, highlighting the scaffold's importance in drug discovery.

Anti-inflammatory Efficacy and Immunomodulatory Effects

Pyrazole derivatives are renowned for their potent anti-inflammatory properties, most famously exemplified by the selective COX-2 inhibitor, Celecoxib. The anti-inflammatory action of this class of compounds is primarily based on the suppression of prostaglandin (B15479496) biosynthesis by inhibiting cyclooxygenase (COX) enzymes. nih.gov Many pyrazole analogues demonstrate preferential inhibition of COX-2, an inducible enzyme involved in inflammatory pathways, over COX-1, which is associated with homeostatic functions in the gastrointestinal tract and platelets. This selectivity is a key therapeutic advantage.

Recent studies have explored a wide range of pyrazole-containing structures for their anti-inflammatory potential. For instance, certain pyrazole-pyridazine hybrids have shown potent COX-2 inhibitory action, with some trimethoxy derivatives exhibiting greater activity than Celecoxib. These compounds were also found to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in macrophage models.

| Compound Class | Key Findings | Reference Compound(s) |

| Pyrazole N-aryl sulfonates | Inhibit proliferation and migration of oral squamous carcinoma cells by targeting COX-2 and the JAK/STAT3 pathway. | Celecoxib |

| Pyrazole-pyridazine hybrids | Showed potent and selective COX-2 inhibition; reduced levels of NO, TNF-α, IL-6, and PGE-2. | Celecoxib |

| 1,5-Diaryl pyrazoles with adamantyl residue | Elicited significant anti-inflammatory effects through COX-2 inhibition. | Celecoxib |

| Pyrazoline derivatives | Exhibited high anti-inflammatory activity in carrageenan-induced paw edema models, surpassing indomethacin (B1671933) in some cases. | Indomethacin |

Antimicrobial Properties Against Pathogenic Microorganisms

The pyrazole scaffold is a privileged structure in the development of novel antimicrobial agents with both antibacterial and antifungal activities. mdpi.com Analogues have demonstrated efficacy against a wide range of pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

The antibacterial mechanism of many pyrazole derivatives involves the inhibition of essential bacterial enzymes. A primary target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. nih.govnih.gov By inhibiting this enzyme, these compounds disrupt DNA synthesis, leading to bacterial cell death. This mode of action is effective against both Gram-positive and Gram-negative bacteria.

Antifungal activity is also prominent among pyrazole derivatives. Certain analogues have shown high efficacy against fungi such as Aspergillus niger and various plant pathogenic fungi, with some compounds displaying potency comparable to commercial fungicides like Pyraclostrobin. researchgate.net

| Compound/Analogue | Target Organism(s) | Observed Activity/Potency |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues | S. aureus, B. subtilis | Strong inhibition of DNA gyrase with IC50 values as low as 0.15 µg/mL. nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative bacteria (including E. coli, P. aeruginosa) | Potent broad-spectrum activity, with Minimum Bactericidal Concentration (MBC) values <1 μg/mL. |

| Pyrazole derivative 2 (unspecified structure) | Aspergillus niger | High antifungal activity with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL. researchgate.net |

| Pyrazole derivative 1v (containing aryl OCF3) | Fusarium graminearum | Potent antifungal activity with an EC50 value of 0.0530 μM, comparable to Pyraclostrobin. |

| Thiazolo-pyrazole derivatives | Methicillin-resistant S. aureus (MRSA) | Potent anti-MRSA activity with MIC values as low as 4 μg/mL. |

Anticancer Activity and Anti-proliferative Mechanisms

The pyrazole scaffold is a key component in a multitude of modern anticancer agents, particularly those designed as kinase inhibitors. researchgate.net These compounds can induce apoptosis (programmed cell death), inhibit tumor cell proliferation, and prevent metastasis by targeting specific enzymes involved in cancer growth and survival.

Pyrazole derivatives have been shown to inhibit a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Aurora kinases. nih.gov By blocking the ATP-binding sites of these enzymes, pyrazole analogues disrupt the signaling pathways that drive uncontrolled cell division. For example, certain 1H-pyrazolo[3,4-d]pyrimidine derivatives have shown potent anti-proliferative activity against lung and colon cancer cell lines by targeting EGFR. rsc.org

Beyond kinase inhibition, some pyrazoles exert their anticancer effects by binding to DNA or inhibiting other crucial cellular targets. Their versatility allows for the design of compounds with high potency and selectivity for cancer cells over healthy cells.

| Compound/Analogue Class | Cancer Cell Line(s) | Potency (IC50) |

| Pyrazole carbaldehyde derivative 43 | MCF-7 (Breast Cancer) | 0.25 µM nih.gov |

| Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives 18-21 | MCF-7, A549, HeLa, SiHa | Micro- to nano-molar range |

| 1H-pyrazolo[3,4-d]pyrimidine derivative 12b | A549 (Lung Cancer) | 8.21 µM rsc.org |

| Pyrazolo[4,3-c]pyridine derivative 41 | MCF-7, HepG2 | 1.937 µg/mL, 3.695 µg/mL mdpi.com |

| Pyrazolyl-urea GeGe-3 | PC3 (Prostate), SKMEL-28 (Melanoma), etc. | Significant proliferation restriction at 10 µM. |

One study noted that the introduction of an aliphatic propyl amine at the 4-position of a pyrazolo[3,4-d]pyrimidine scaffold (compound 7b) was not beneficial for cytotoxic activity against A549 cells, suggesting that the nature and position of substituents are critical for anticancer efficacy. rsc.org

Neurological and Neurodegenerative Disease Applications

The pyrazole scaffold is increasingly being explored for its therapeutic potential in treating complex neurological and neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govresearchgate.net The neuroprotective effects of these compounds stem from their ability to modulate multiple pathological targets. mdpi.comrsc.org

In the context of Alzheimer's disease, a primary strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). mdpi.com By inhibiting AChE, pyrazole derivatives can increase acetylcholine levels, which is linked to improved cognitive function. mdpi.com Furthermore, these compounds have shown potential in reducing the formation of amyloid-beta plaques and exhibiting antioxidant and anti-inflammatory properties, all of which contribute to the pathology of AD. researchgate.netmdpi.com

For Parkinson's disease, pyrazole derivatives like CNB-001 have demonstrated neuroprotective effects by suppressing neuroinflammation and apoptosis in animal models. researchgate.net Other analogues are being developed as ligands to image alpha-synuclein (B15492655) aggregates, a key pathological hallmark of PD, which could aid in diagnosis and treatment monitoring. rsc.orgeurekaselect.com

| Compound/Analogue Class | Disease Target | Proposed Mechanism(s) |

| N-substituted pyrazole derived α-aminophosphonates | Alzheimer's Disease | Potent acetylcholinesterase (AChE) inhibition. nih.gov |

| Curcumin-derived pyrazoles (e.g., CNB-001) | Parkinson's Disease | Suppression of neuroinflammation and apoptosis. researchgate.net |

| Pyrazole oxalamides | Neuroinflammation | Inhibition of adverse microglial activation. |

| Thiazole-pyrazole fused benzo-coumarins | Alzheimer's Disease | Potential therapeutic agents based on photophysical properties and interactions. nih.gov |

| Dihydropyrrolo[3,4-C]pyrazole derivatives | Parkinson's Disease | High-affinity binding to alpha-synuclein aggregates for diagnostic imaging. rsc.org |

Other Pharmacological Activities

The therapeutic utility of the pyrazole scaffold extends beyond the major areas previously discussed, encompassing a range of other important pharmacological effects.

Analgesic Activity: Many pyrazole derivatives exhibit significant pain-relieving properties, often linked to their anti-inflammatory (COX-inhibiting) mechanism. nih.govnih.gov Certain fluorinated pyrazoles have demonstrated antinociceptive effects associated with the activation of opioid receptors. nih.gov

Anticonvulsant Activity: The pyrazole structure is a key feature in some anticonvulsant agents. Studies suggest these compounds may exert their effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter system in the brain, or by inhibiting monoamine oxidase. rsc.orgacs.org

Antiviral Activity: Pyrazole analogues have shown a broad spectrum of antiviral activity against various viruses, including influenza virus, hepatitis C virus (HCV), herpes simplex virus (HSV), and coronaviruses. nih.govresearchgate.net Their mechanisms can involve inhibiting different stages of the viral life cycle, such as adsorption to the host cell, replication, and maturation. nih.govresearchgate.net

Antidiabetic Activity: Several pyrazole derivatives have been investigated as potential treatments for type 2 diabetes. Their mechanisms include the inhibition of enzymes like α-glucosidase and α-amylase, which helps control postprandial hyperglycemia. researchgate.netresearchgate.net Other analogues have been designed as agonists for the PPAR-gamma receptor, a key target in diabetes therapy. researchgate.net

Elucidation of Molecular Mechanisms of Action and Target Identification

The diverse biological activities of pyrazole derivatives are a direct result of their ability to interact with a wide array of specific molecular targets. The structural versatility of the pyrazole ring allows for precise modifications that can optimize binding affinity and selectivity for these targets.

Anti-inflammatory Action (COX-2 Inhibition): The most well-characterized mechanism for anti-inflammatory pyrazoles is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. Molecular docking studies show that diaryl-substituted pyrazoles, like Celecoxib, fit into the active site of COX-2. A key interaction often involves a sulfonamide or a similar group on one of the phenyl rings binding to a specific hydrophilic side pocket (containing Arg513) present in COX-2 but not COX-1, which confers selectivity. researchgate.net

Anticancer Action (Kinase Inhibition): In oncology, pyrazole derivatives are frequently designed as ATP-competitive kinase inhibitors. mdpi.com They bind to the ATP-binding pocket of kinases such as EGFR, VEGFR, and Aurora kinases. The pyrazole core often acts as a scaffold, forming critical hydrogen bonds with the "hinge region" of the kinase, which is essential for anchoring the inhibitor in the active site. acs.org Different substituents on the pyrazole ring then form additional interactions with hydrophobic pockets and other residues, determining the potency and selectivity of the inhibitor. mdpi.comnih.gov

Antibacterial Action (DNA Gyrase Inhibition): A primary mechanism for the antibacterial effects of pyrazoles is the inhibition of bacterial DNA gyrase. nih.gov This enzyme is essential for managing DNA topology during replication. Pyrazole-based inhibitors bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands. nih.gov This leads to a halt in replication and ultimately, bacterial death. Docking studies reveal that the pyrazole ring and its side chains can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the gyrase active site, such as ARG144 and GLY85. nih.gov

Neuroprotective Action (AChE Inhibition): For applications in Alzheimer's disease, pyrazole analogues act as acetylcholinesterase (AChE) inhibitors. eurekaselect.comnih.gov These molecules typically feature a binding motif that interacts with the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. This dual-site inhibition is effective in preventing the breakdown of acetylcholine and may also interfere with the role of AChE in promoting amyloid-beta aggregation. mdpi.com

Anticonvulsant Action (GABA-A Receptor Modulation): While less defined, a proposed mechanism for the anticonvulsant activity of some heterocyclic compounds involves positive allosteric modulation of the GABA-A receptor. mdpi.com By binding to an allosteric site (distinct from the GABA binding site), these compounds can enhance the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization, which produces a calming or anti-seizure effect. nih.govresearchgate.net

Kinase Inhibition Profiles

The 3-aminopyrazole (B16455) moiety is a well-established hinge-binding motif crucial for the development of kinase inhibitors. nih.gov Analogues based on this scaffold have been shown to inhibit a wide array of kinases, demonstrating both promiscuous and selective profiles depending on the specific substitutions.

One area of focus has been the Cyclin-Dependent Kinase (CDK) family. A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors. mdpi.com For instance, one of the most potent compounds in this series demonstrated a Kᵢ value of 0.005 µM against CDK2 and exhibited sub-micromolar antiproliferative activity across numerous cancer cell lines. mdpi.com Further studies on N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives revealed that while a lead compound was highly promiscuous, further optimization led to a compound with high cellular potency for CDK16 (EC₅₀ = 33 nM) and other members of the PCTAIRE and PFTAIRE families. nih.gov Small modifications, especially on the pyrazole ring, were found to have significant effects on the selectivity of these inhibitors. nih.gov

Analogues have also been developed as inhibitors for other kinase families. A series of N-(1H-pyrazol-3-yl)quinazolin-4-amines were evaluated against a panel of eight protein kinases, with two compounds showing selective inhibition of Casein Kinase 1δ/ε (CK1δ/ε). nih.govresearchgate.net Similarly, 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were synthesized and found to be potent multikinase inhibitors, strongly inhibiting Src kinase (IC₅₀ = 0.0009 μM) as well as B-RAF and C-RAF. nih.gov

The pyrazole scaffold is also present in inhibitors of Janus kinases (JAKs). Ruxolitinib, a pyrazole-containing compound, is a selective inhibitor of JAK1 and JAK2. mdpi.com Other pyrazole derivatives have shown inhibitory activity against Haspin, CLK1, and GSK-3. nih.gov The fragment-based discovery of the pyrazol-4-yl urea (B33335) known as AT9283 led to a multitargeted inhibitor with potent activity against Aurora kinases. acs.org

| Compound Class | Target Kinase(s) | Reported Potency (IC₅₀/Kᵢ/EC₅₀) | Reference |

|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Kᵢ = 0.005 µM | mdpi.com |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amines | CDK16 | EC₅₀ = 33 nM | nih.gov |

| N-(1H-pyrazol-3-yl)quinazolin-4-amines | Casein Kinase 1δ/ε (CK1δ/ε) | Selective Inhibition | nih.gov |

| 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines | Src, B-RAF, C-RAF | IC₅₀ = 0.0009 μM (Src) | nih.gov |

| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, CDK9, GSK-3 | IC₅₀ = 57 nM (Haspin) | nih.gov |

| Pyrazol-4-yl ureas (e.g., AT9283) | Aurora Kinases | Potent Inhibition | acs.org |

| Pyrrolo[2,3-d]pyrimidine derivatives (e.g., Ruxolitinib) | JAK1, JAK2 | IC₅₀ ≈ 3 nM | mdpi.com |

Modulation of G-protein Coupled Receptors and Other Receptors

Beyond kinase inhibition, pyrazole-containing compounds have been identified as modulators of G protein-coupled receptors (GPCRs) and other receptor types. monash.eduresearchgate.net Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer a mechanism for fine-tuning receptor activity and can provide greater subtype selectivity. nih.govacs.orgmdpi.com

A notable example is a novel 1H-pyrazolo[4,3-b]pyridine-3-amine scaffold that acts as a positive allosteric modulator (PAM) for the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.gov One compound from this series, 9i, demonstrated excellent potency (hmGlu4 EC₅₀ = 43 nM) while mitigating liabilities related to cytochrome P450 induction seen in earlier scaffolds. nih.gov

In addition to GPCRs, pyrazole analogues have been shown to antagonize other receptors. High-throughput screening identified (1H-pyrazol-4-yl)acetamide derivatives as potent antagonists of the P2X(7) receptor, an ion channel gated by ATP. researchgate.net Structure-activity relationship studies of these acetamides led to the identification of compounds with enhanced potency and favorable pharmacokinetic properties, showing in vivo activity in animal models of pain. researchgate.net

Inhibition of Specific Enzymes

The therapeutic utility of pyrazole derivatives extends to the inhibition of various enzymes that are not kinases. A series of (1H-pyrazol-4-yl)methanamines were synthesized and evaluated for their inhibitory potential against the PI3Kγ isozyme. chula.ac.th Through minor structural modifications, the inhibitory activity was significantly improved from 36% to 73% inhibition, highlighting the potential of this scaffold for developing novel PI3Kγ inhibitors. chula.ac.th

Another class of enzymes targeted by pyrazole-based compounds are meprins, a family of zinc metalloproteinases. A scaffold-hopping approach led to the development of pyrazole-based inhibitors of meprin α and meprin β. nih.gov These compounds, designed to rigidify a known tertiary amine scaffold, proved to be highly potent, particularly against meprin α, with some derivatives exhibiting inhibitory activity in the low nanomolar range. nih.gov

Furthermore, pyrazolyl hydroxamic acid derivatives have been reported to have appreciable inhibitory activity against class I and IIb histone deacetylases (HDACs). mdpi.com

Interaction with DNA and Other Biomolecules

Certain pyrazole derivatives have been shown to interact directly with DNA. The pyrazole ring can form a rigid, electron-rich planar system that is capable of embedding into the minor groove of DNA, leading to π–π stacking interactions with DNA bases. jst.go.jp

A study of novel 1H-pyrazole-3-carboxamide derivatives investigated their antiproliferative effects and their interaction with DNA. jst.go.jp Molecular docking studies suggested that these compounds interact with DNA base pairs via a groove-binding mode. The chain-like shape of the molecules, facilitated by amide bonds on the pyrazole ring, allows them to stretch along the DNA minor groove. jst.go.jp This binding was experimentally verified through electronic absorption spectroscopy and viscosity measurements, which confirmed the interaction under physiological conditions. jst.go.jp

Structure-Activity Relationship Studies for Optimized Pharmacological Profiles

Positional and Substituent Effects on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profiles of pyrazole-based compounds. Research has consistently shown that even minor modifications to the pyrazole core or its substituents can lead to significant changes in biological activity and selectivity.

In the context of kinase inhibitors, substitutions on the pyrazole ring are critical for determining the selectivity profile. nih.gov For instance, in a series of N-(1H-pyrazol-3-yl)pyrimidin-4-amine-based inhibitors, introducing alkyl residues on the pyrazole led to non-selective compounds. nih.gov Conversely, replacing an ester linkage with an amide moiety resulted in inactive compounds. nih.gov For pyrazole-based meprin inhibitors, structural variations at positions 3 and 5 of the pyrazole core were evaluated. A 3,5-diphenylpyrazole (B73989) derivative showed high inhibitory activity against meprin α. nih.gov Introducing other residues like methyl or benzyl (B1604629) groups at these positions decreased activity, whereas a cyclopentyl moiety maintained similar activity. nih.gov N-substitution on the pyrazole ring with lipophilic moieties also resulted in a decrease in activity against both meprin α and β. nih.gov

For 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives targeting Src kinase, SAR analysis was extensively performed. nih.gov These studies led to the discovery of an optimized compound that showed the highest inhibitory potency against Src kinase and the most potent activity against a triple-negative breast cancer cell line among all synthesized compounds. nih.gov Similarly, in a series of anti-mycobacterial pyrazolo[1,5-a]pyrimidin-7-amines, analogues bearing a 3-(4-fluoro)phenyl group along with various 5-alkyl, 5-aryl, or 5-heteroaryl substituents were found to be most effective. mdpi.com

| Compound Series | Position(s) of Modification | Effect of Substituent | Impact on Activity/Selectivity | Reference |

|---|---|---|---|---|

| N-(1H-pyrazol-3-yl)pyrimidin-4-amines | Pyrazole Ring | Alkyl residues | Decreased selectivity (promiscuous inhibition) | nih.gov |

| Pyrazole-based meprin inhibitors | Positions 3 and 5 | Methyl or benzyl groups | Decreased inhibitory activity | nih.gov |

| Pyrazole-based meprin inhibitors | N-substitution | Lipophilic moieties (methyl, phenyl) | Decreased activity against meprin α and β | nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7-amines | Position 3 | 4-fluorophenyl group | Enhanced anti-mycobacterial activity | mdpi.com |

| N-(1H-pyrazol-3-yl)quinazolin-4-amines | Quinazoline Ring | Varied substitutions | Modulated selectivity for CK1δ/ε | nih.gov |

Identification of Key Pharmacophoric Elements

The identification of key pharmacophoric elements is essential for the rational design of new drugs. For pyrazole-based compounds, several core motifs have been identified as critical for their biological activity.

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore for kinase inhibition, found in promiscuous inhibitors as well as more selective drugs like the Aurora kinase inhibitor tozasertib. nih.gov The pyrazole itself often acts as a hinge-binding moiety, a privileged scaffold in medicinal chemistry for kinase inhibitor development. nih.gov

In the development of the multi-targeted kinase inhibitor AT9283, X-ray crystallography revealed that the pyrazole-benzimidazole motif had excellent complementarity with the narrow region of the ATP pocket of Aurora A, establishing it as a key pharmacophore for potency and selectivity. acs.org For inhibitors of PI3Kγ, the (1H-pyrazol-4-yl)methanamine moiety has been identified as an interesting and potent pharmacophore that warrants further exploration. chula.ac.th These examples underscore the versatility of the aminopyrazole scaffold and its derivatives in forming the basis of key pharmacophoric elements for a diverse range of biological targets.

Rational Drug Design Strategies and Bioisosteric Replacement

Rational drug design for analogues of this compound leverages an understanding of the molecule's structure and its interactions with a biological target to design more potent and selective compounds. Key strategies include bioisosteric replacement to optimize physicochemical and pharmacological properties, alongside computational methods like ligand-based and structure-based drug design.

Bioisosterism, the strategy of exchanging a functional group in a molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. The pyrazole ring is considered a "privileged structure" in drug discovery due to its synthetic accessibility and its ability to act as a versatile bioisosteric replacement for other functionalities. dntb.gov.ua This approach can be systematically applied to the this compound scaffold to enhance its drug-like properties, including potency, selectivity, and metabolic stability.

Bioisosteric modifications can be considered for each component of the this compound structure:

The Pyrazole Core: The 1,2-diazole arrangement in the pyrazole ring is critical for its chemical properties. Classical bioisosteres like imidazole (B134444) or thiazole (B1198619) could be introduced to alter the hydrogen bond donor/acceptor pattern and dipole moment, potentially leading to new binding interactions. nih.gov

The 3-amino Group: This primary amine is a key hydrogen bond donor. It can be replaced with other groups to modulate this interaction. A hydroxyl group is a classical bioisostere. Alternatively, acylation to form an amide or substitution to a secondary or tertiary amine can modify basicity and steric profile. In some cases, pyrazoles have been investigated as bioisosteres for amides, suggesting that such transformations can maintain biological function while altering other properties. researchgate.net

The 4-propyl Group: This hydrophobic substituent likely interacts with a non-polar pocket in the target protein. Its length and bulk can be modified to optimize this interaction. Replacing the propyl group with an isopropyl or cyclopropyl (B3062369) group can introduce conformational rigidity. Extending the chain to butyl or pentyl could probe for additional hydrophobic contacts, while branching might enhance metabolic stability. The introduction of fluorine atoms to the alkyl chain is a common strategy to block sites of metabolism and modulate lipophilicity.

The following table outlines potential bioisosteric replacements for the this compound scaffold and the rationale for their application.

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Pyrazole Ring | Imidazole, Triazole, Thiazole | Modify H-bonding capacity, dipole moment, and aromatic character to alter target binding affinity and selectivity. nih.govacs.org |

| 3-amino Group | Hydroxyl (-OH), Methylamino (-NHCH₃), Amide (-NHCOR) | Modulate hydrogen bond donor strength, basicity (pKa), and steric interactions. researchgate.net |

| 4-propyl Group | Isopropyl, Cyclopropyl, tert-Butyl | Increase steric bulk and conformational restriction to improve binding affinity and selectivity. |

| 4-propyl Group | Methoxy (-OCH₃), Ethylthio (-SCH₂CH₃) | Alter lipophilicity, solubility, and potential for hydrogen bonding. |

| 4-propyl Group | Trifluoromethyl (-CF₃), Difluoroethyl (-CH₂CHF₂) | Block metabolic oxidation and increase binding affinity through specific fluorine interactions. |

Computational chemistry provides powerful tools to guide the optimization of lead compounds like this compound. These methods are broadly categorized as ligand-based, which rely on the knowledge of other active molecules, and structure-based, which require the three-dimensional structure of the biological target.

Ligand-Based Drug Design (LBDD)

In the absence of a known 3D structure for the biological target, LBDD methodologies can be employed. These approaches utilize a set of molecules known to be active at the target to deduce the necessary structural features for activity.

Pharmacophore Modeling: A pharmacophore model for analogues of this compound would define the essential spatial arrangement of chemical features required for biological activity. nih.gov Based on its structure, a hypothetical pharmacophore could include a hydrogen bond donor (the 3-amino group), hydrogen bond acceptors (the pyrazole nitrogen atoms), and a hydrophobic region (the 4-propyl group). acs.org This model could then be used to virtually screen compound libraries to identify new molecules with a high probability of being active, or to guide the design of novel analogues that better fit the pharmacophoric features. grafiati.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical correlation between the chemical properties of a series of this compound analogues and their biological activities. researchgate.net By quantifying physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) for each analogue, a predictive model can be built to estimate the activity of newly designed compounds before their synthesis. researchgate.net

Structure-Based Drug Design (SBDD)

When the 3D structure of the biological target is available, typically from X-ray crystallography or cryo-electron microscopy, SBDD offers a more direct path to designing potent and selective inhibitors. nih.gov This is a particularly relevant strategy for pyrazole-based compounds, many of which are designed as kinase inhibitors. dntb.gov.uamdpi.comnih.gov

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a ligand when bound to its target. ijpbs.com For this compound, docking studies could reveal how the molecule fits into the active site of a target protein, such as the ATP-binding pocket of a kinase. nih.gov The simulation would likely show the 3-amino group forming hydrogen bonds with residues in the "hinge" region of the kinase, while the 4-propyl group occupies a nearby hydrophobic pocket. acs.org

De Novo Design: Guided by the structure of the active site, novel molecules can be designed from scratch or by modifying the existing scaffold. For example, if docking reveals an empty space near the 4-propyl group, the design of analogues with larger or differently shaped substituents could be prioritized to achieve additional favorable interactions and increase potency. nih.govmdpi.com The crystal structure of a related pyrazole inhibitor bound to p38 MAP kinase, for example, guided the addition of a basic nitrogen to interact with a specific aspartate residue, significantly improving activity. nih.gov

The following table summarizes and compares the application of these design approaches to the this compound scaffold.

| Design Strategy | Primary Requirement | Application to this compound | Expected Outcome |

| Ligand-Based | A series of active analogues with known biological data. | Develop a pharmacophore model based on common features (H-bond donors/acceptors, hydrophobicity). acs.orgresearchgate.net | Identification of key chemical features for activity; virtual screening hits; prediction of activity for new designs. nih.gov |

| Structure-Based | 3D structure of the biological target (e.g., protein crystal structure). | Dock the compound into the active site to predict binding mode and affinity. ijpbs.commdpi.com | Rational design of new analogues with improved binding interactions (e.g., new H-bonds, optimized hydrophobic packing). nih.gov |

By integrating these computational strategies with traditional medicinal chemistry, the development of optimized analogues of this compound can be pursued in a more efficient and rational manner.

Computational Chemistry and Cheminformatics Studies

Theoretical Investigations of Reaction Mechanisms and Chemoselectivity

Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for elucidating the complex reaction mechanisms involved in the synthesis of pyrazole (B372694) derivatives. These investigations help in understanding the reactivity of pyrazoles and predicting the outcomes of chemical reactions. For instance, theoretical studies on the reactivity of pyrazaboles with amines have been conducted to understand ring-opening reactions, analyzing both SN1 and SN2 mechanisms. Such studies have determined that the SN2 reaction pathway is generally more favorable. scholaris.ca

Computational models can also confirm proposed reaction mechanisms for the synthesis of complex heterocyclic systems derived from pyrazoles. By calculating the total energy and thermodynamic parameters of reactants, intermediates, and products, researchers can validate the most plausible synthetic routes. researchgate.net These theoretical calculations are instrumental in predicting the regioselectivity of reactions, such as those involving unsymmetrical reagents like methylhydrazine in the formation of substituted pyrazoles, ensuring the desired isomer is obtained. acs.org DFT calculations have been used to study the molecular structure and vibrational frequencies of pyrazole derivatives, providing a deeper understanding of their chemical properties. researchgate.net

Molecular Modeling and Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful techniques used to explore the conformational landscape of molecules and to study their interactions with biological targets. These methods are vital for understanding the structure-activity relationships (SAR) of pyrazole-based compounds.

Docking studies are frequently employed to predict the binding modes of pyrazole derivatives within the active sites of proteins. For example, N-(1H-pyrazol-3-yl)quinazolin-4-amines have been docked into the ATP binding site of casein kinase 1δ (CK1δ) to reveal key interactions with specific amino acid residues, guiding the development of inhibitors for neurodegenerative diseases and cancer. nih.gov Similarly, docking has been used to evaluate pyrazole derivatives as potential inhibitors of kinases like VEGFR-2, Aurora A, and CDK2. researchgate.net

MD simulations provide a dynamic view of ligand-target interactions over time, assessing the stability of binding poses predicted by docking. Simulations lasting nanoseconds can reveal minor conformational changes and fluctuations, confirming the stability of a compound in the binding site of a receptor. nih.govresearchgate.net These simulations can also elucidate how the binding of a substrate or inhibitor can induce conformational changes in the target protein, which is crucial for its biological function. nih.gov

Table 1: Examples of Molecular Docking Studies on Pyrazole Derivatives

| Compound Class | Protein Target | Key Findings |

| Pyrazole-carboxamides | Carbonic Anhydrase (hCA I & II) | Stable interactions and good binding affinity observed in docking and confirmed by MD simulations. nih.gov |

| N-(1H-pyrazol-3-yl)quinazolin-4-amines | Casein Kinase 1δ (CK1δ) | Docking revealed key interactions within the ATP binding site, identifying compounds as valuable lead molecules. nih.gov |

| Pyrazole-containing imide derivatives | Hsp90α | MD simulations were used to explore the most likely binding mode of the compound with the target protein. researchgate.net |

| Pyrazolo[3,4-d]pyrimidinone derivatives | COX-1/COX-2 | Molecular dynamics simulations were performed to understand the binding interactions. mdpi.com |

Virtual Screening and High-Throughput Virtual Screening for Lead Identification

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is crucial for identifying novel lead compounds based on the pyrazole scaffold.

Structure-based virtual screening, which utilizes molecular docking, has been successfully applied to screen pyrazole derivatives against various protein kinases. By predicting the binding energy and interaction patterns of thousands of compounds, researchers can prioritize a smaller, more manageable number of candidates for experimental testing. researchgate.net This approach significantly accelerates the discovery of potential inhibitors for therapeutic targets in diseases like cancer. alrasheedcol.edu.iq The interpretation of docking results, including binding energies and hydrogen bond interactions, allows for the ranking of designed compounds and the identification of promising candidates for synthesis and further evaluation. alrasheedcol.edu.iq

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Drug Candidate Prioritization

In silico ADME prediction is a critical step in the early stages of drug discovery to assess the pharmacokinetic profile of potential drug candidates. Various computational models and software, such as SwissADME and pkCSM, are used to estimate properties that determine the fate of a compound in the body. nih.govorientjchem.org

These predictive tools evaluate parameters based on established guidelines like Lipinski's rule of five, which helps to assess the drug-likeness of a compound. Key descriptors calculated include molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). alrasheedcol.edu.iqnih.gov Compounds with favorable ADME profiles, such as high predicted gastrointestinal absorption and good cell permeability (indicated by TPSA <140 Ų), are prioritized for further development. alrasheedcol.edu.iqorientjchem.org The early assessment of ADME properties helps to reduce the likelihood of late-stage failures in clinical trials due to poor pharmacokinetics. mdpi.com

Table 2: Predicted ADME Properties for Selected Pyrazole Derivatives

| Compound Class | Key Predicted Properties | Software/Method |

| Pyrazole and Pyrimidine (B1678525) Derivatives | Compliance with Lipinski's rule of five (MW < 500, logP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). nih.gov | pkCSM descriptor algorithm nih.gov |

| Benzenesulfonamide-Pyrazole Derivatives | Favorable bioavailability, adherence to Lipinski's rule of five. orientjchem.org | SwissADME orientjchem.org |

| Sulfonamide-Pyrazole Derivatives | In silico ADMET prediction analysis performed. | Not specified nih.gov |

| Styryl-Pyrazole-Carbonitrile Derivatives | ADME properties profiled to assess pharmacokinetic potential. christuniversity.in | SwissADME christuniversity.in |

| Chromeno[2,3-b]pyridine with Pyrazole Moiety | Compliance with Lipinski, Ghose, Veber, and Muegge rules. mdpi.com | Online resources mdpi.com |

Future Perspectives and Emerging Research Directions for 4 Propyl 1h Pyrazol 3 Amine

Development of Novel and Green Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, with a growing emphasis on the principles of green chemistry. nih.govjetir.orgtandfonline.comresearchgate.net Future research on 4-Propyl-1H-pyrazol-3-amine is expected to align with this trend, focusing on the development of synthetic methodologies that are not only efficient and high-yielding but also environmentally benign.

Key areas of development are anticipated to include:

Catalyst Innovation: The exploration of novel catalysts, such as recyclable catalysts and green catalysts like ammonium (B1175870) chloride, will be a primary focus. nih.govjetir.org These catalysts offer the potential to reduce reaction times, lower energy consumption, and minimize the generation of hazardous waste.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields. mdpi.com The application of microwave irradiation to the synthesis of this compound could offer a more sustainable and efficient alternative to conventional heating methods.

Solvent-Free and Aqueous Conditions: The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Future methodologies will likely prioritize solvent-free reaction conditions or the use of green solvents like water. tandfonline.comscilit.com Research into the synthesis of 3-aminopyrazoles in aqueous media has already shown promising results, offering a pathway for the eco-friendly production of this compound. scilit.com

| Green Synthetic Strategy | Potential Advantage for this compound Synthesis | Representative Research Finding on Pyrazoles |

|---|---|---|